molecular formula C17H17N5O2 B3867773 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3867773
M. Wt: 323.35 g/mol
InChI Key: ZTMWNGJTVSIBAZ-UHFFFAOYSA-N
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Description

4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C19H18N6O3 and a molecular weight of 378.38 g/mol. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting the expression of various inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been suggested that it may induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by reducing the expression of various cytokines and enzymes involved in the inflammatory response. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to exhibit fluorescence properties, which make it useful as a fluorescent probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, its potential side effects and toxicity levels are not fully known, and further studies are needed to assess its safety for use in humans.

Future Directions

There are several future directions for research on 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide. One possible direction is to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific signaling pathways involved in these effects. Another possible direction is to explore its potential as a fluorescent probe for detecting metal ions and to optimize its fluorescence properties for use in various applications. Additionally, further studies are needed to assess its safety and toxicity levels and to identify any potential side effects associated with its use. Overall, 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has shown great promise as a potential drug candidate and research tool, and further studies are needed to fully explore its potential applications.

Scientific Research Applications

4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for treating various diseases.

properties

IUPAC Name

4-amino-N'-(2-methylphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-7-5-6-10-14(12)19-17(15-16(18)21-24-20-15)22-23-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMWNGJTVSIBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-benzyloxy-N'-o-tolyl-furazan-3-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
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4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

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